2-(4-Bromo-2-methoxyphenyl)-N-cyclopropylacetamide
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Overview
Description
2-(4-Bromo-2-methoxyphenyl)-N-cyclopropylacetamide is an organic compound that features a brominated methoxyphenyl group attached to a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenyl)-N-cyclopropylacetamide typically involves the bromination of 2-methoxyphenol followed by acylation and cyclopropylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or acetonitrile. The acylation step involves the use of acetic anhydride or acetyl chloride, and the cyclopropylation is achieved using cyclopropylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methoxyphenyl)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxy-2-methoxyphenyl)-N-cyclopropylacetamide.
Reduction: Formation of 2-(2-Methoxyphenyl)-N-cyclopropylacetamide.
Substitution: Formation of 2-(4-Azido-2-methoxyphenyl)-N-cyclopropylacetamide or 2-(4-Cyano-2-methoxyphenyl)-N-cyclopropylacetamide.
Scientific Research Applications
2-(4-Bromo-2-methoxyphenyl)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group may facilitate binding to hydrophobic pockets, while the cyclopropylacetamide moiety can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-methoxyphenyl)-N-methylacetamide
- 2-(4-Bromo-2-methoxyphenyl)-N-ethylacetamide
- 2-(4-Bromo-2-methoxyphenyl)-N-propylacetamide
Uniqueness
2-(4-Bromo-2-methoxyphenyl)-N-cyclopropylacetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11-7-9(13)3-2-8(11)6-12(15)14-10-4-5-10/h2-3,7,10H,4-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAMBOWOYFRPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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